molecular formula C11H13FINO B8175037 N,N-diethyl-3-fluoro-2-iodobenzamide

N,N-diethyl-3-fluoro-2-iodobenzamide

Cat. No.: B8175037
M. Wt: 321.13 g/mol
InChI Key: UNEDDCMTHGFXIV-UHFFFAOYSA-N
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Description

N,N-Diethyl-3-fluoro-2-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with fluorine at position 3, iodine at position 2, and diethylamino groups on the amide nitrogen. These compounds are often explored for their tumor-targeting properties, particularly in melanoma imaging and therapy, due to iodine’s suitability for radiolabeling (e.g., with iodine-123 or iodine-125) .

Properties

IUPAC Name

N,N-diethyl-3-fluoro-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)8-6-5-7-9(12)10(8)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEDDCMTHGFXIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=CC=C1)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FINO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-fluoro-2-iodobenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-2-iodobenzoic acid and diethylamine.

    Amidation Reaction: The key step involves the amidation of 3-fluoro-2-iodobenzoic acid with diethylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

    Reaction Conditions: The reaction is typically conducted in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-fluoro-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the benzamide ring can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen and carbon atoms.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Reactions: Products include substituted benzamides with different functional groups replacing the iodine atom.

    Oxidation and Reduction: Products vary depending on the specific reaction, including oxidized or reduced derivatives of the original compound.

    Hydrolysis: The major products are 3-fluoro-2-iodobenzoic acid and diethylamine.

Scientific Research Applications

N,N-diethyl-3-fluoro-2-iodobenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-fluoro-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.

    Interacting with Receptors: It may interact with cellular receptors, leading to changes in signal transduction pathways.

    Modulating Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N,N-diethyl-3-fluoro-2-iodobenzamide can be contextualized by comparing it to structurally related benzamide derivatives. Below is a detailed analysis of key analogs:

Structural and Functional Analogues

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Findings Reference ID
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA) Diethylaminoethyl side chain, iodine at C4 ~413.2* Melanoma imaging agent (Phase II trials: 81% sensitivity, 100% specificity) .
N-(3-Cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide Cyano, fluorine at C3; fluorine at C5 400.15 Potential radiopharmaceutical candidate; enhanced metabolic stability due to electron-withdrawing groups .
N-(3-Chloro-2-fluorophenyl)-2-iodobenzamide Chloro at C3, fluorine at C2 375.56 Intermediate in drug synthesis; halogen arrangement may influence receptor binding .
2-Chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide Benzoxazole ring, chloro at C5 509.12 Increased lipophilicity from benzoxazole may reduce tumor penetration vs. simpler benzamides .
N-(3-Acetylphenyl)-2-chloro-5-iodobenzamide Acetyl at C3, chloro at C2 399.61 Discontinued due to synthesis challenges or poor pharmacokinetics .

Notes:

  • *Molecular weight for BZA estimated from empirical formula (C₁₃H₁₈IN₂O).
  • Key structural determinants of activity include halogen placement (e.g., iodine for radiolabeling) and electron-withdrawing groups (e.g., fluorine, cyano) for stability.

Pharmacokinetic and Biodistribution Profiles

  • BZA (N-(2-Diethylaminoethyl)-4-iodobenzamide): Demonstrated high tumor uptake (6.5% ID/g in murine B16 melanoma) and favorable tumor-to-background ratios (tumor/blood = 37:1 at 24 hours) due to optimal lipophilicity and receptor affinity .
  • This compound (hypothetical) : The addition of fluorine at C3 may enhance metabolic stability compared to BZA, while the diethylamide group could improve solubility. However, steric hindrance from the bulky iodine at C2 might reduce binding efficiency.

Key Research Findings and Trends

Halogen Positioning : Iodine at the ortho position (C2) may sterically hinder binding to melanin receptors compared to para-substituted analogs like BZA .

Electron-Withdrawing Groups: Fluorine and cyano substituents improve metabolic stability and reduce off-target interactions but may compromise membrane permeability .

Clinical Relevance: BZA’s success in melanoma imaging underscores the importance of balancing lipophilicity and receptor affinity, a consideration critical for optimizing this compound .

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